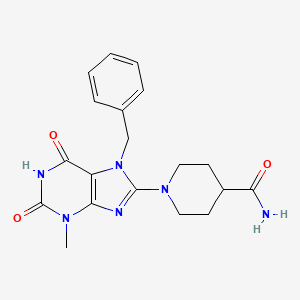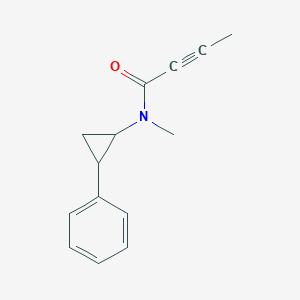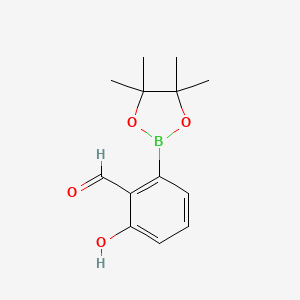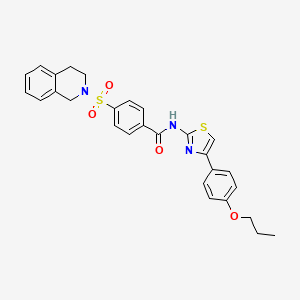
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole and oxadiazole rings, both of which are heterocyclic structures. The ethyl group attached to the pyrrole ring and the pivalamide group attached to the oxadiazole ring would be additional key features .Applications De Recherche Scientifique
Antimicrobial Activity
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide has been researched for its antimicrobial properties. Studies have shown that derivatives of this compound, especially those with 1,2,4-oxadiazole-5-ones and 1,2,4-oxadiazole-5-thiones, exhibit significant activity against Mycobacterium tuberculosis. These derivatives act as carboxylic acid isosteres and are designed to improve cellular permeability through increased lipophilicity (Gezginci, Martin, & Franzblau, 1998).
DNA Binding and Gene Regulation
Pyrrole-imidazole (Py-Im) polyamides, a group related to the structural framework of this compound, have shown promising results in binding to specific DNA sequences, influencing gene expression. These compounds are explored for their potential in controlling gene expression in diseases, notably in cancer treatment. The effectiveness of various linkers and their impact on cellular permeability have been a focus of research in this domain (Liu & Kodadek, 2009).
Material Science Applications
In material science, related compounds have been used in the synthesis of novel polymers. For instance, polyimides containing 1,3,4-oxadiazole and pyridine moieties have been synthesized for applications like metal ion removal from aqueous solutions. These polymers have shown significant potential in environmental applications, such as the removal of Co(II) and Ni(II) ions (Mansoori & Ghanbari, 2015).
Therapeutic Applications
The molecular structure of this compound lends itself to applications in therapeutic drug development. Compounds with similar structures have been investigated for their potential in treating diseases like cystic fibrosis and cancer, demonstrating the versatility of these compounds in various medical applications (Yu et al., 2008).
Safety and Hazards
Orientations Futures
The future directions for research on this compound would depend on its intended use. If it’s being studied for potential use as a drug, future research could involve further testing of its biological activity, toxicity, and pharmacokinetics. If it’s being studied for use in materials science or another field, future research could involve studying its physical properties and potential applications .
Propriétés
IUPAC Name |
N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-5-18-8-6-7-10(18)12-16-11(20-17-12)9-15-13(19)14(2,3)4/h6-8H,5,9H2,1-4H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHNLJFETCSARO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-fluorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2687826.png)
![3-[(4-Methylphenyl)methyl]-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![(E)-N'-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2687829.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B2687833.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2687834.png)



![2-[[4-Ethyl-5-(1-methyltriazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2687844.png)

